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1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate
Overview
Description
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is an organic compound characterized by its complex structure, which includes tert-butyl, ethyl, and acetyl groups attached to a pentane backbone with three carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Potential Anticancer Agent
Recent studies have suggested that compounds similar to 1,5-di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The tricarboxylic acid structure allows for potential interactions with metabolic enzymes that are crucial in cancer metabolism .
Drug Delivery Systems
The compound's unique structure can be utilized in the development of drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial for delivering hydrophobic drugs effectively .
Materials Science
Polymer Additive
Due to its high molecular weight and branching structure, this compound can serve as an effective additive in polymer formulations to improve thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can enhance their performance under thermal stress .
Coatings and Sealants
The hydrophobic nature of this compound makes it suitable for use in coatings and sealants. Its application can provide protective barriers against moisture and chemical exposure, extending the lifespan of materials used in construction and automotive industries .
Environmental Applications
Biodegradable Plastics
In the quest for sustainable materials, this compound can be explored as a component in biodegradable plastics. Its ester functionalities can facilitate the breakdown of plastic materials in natural environments, thus reducing pollution .
Soil Remediation Agents
Studies have indicated that compounds with similar structures can be effective in soil remediation processes by chelating heavy metals and facilitating their removal from contaminated sites. The tricarboxylic acid moiety may enhance the binding affinity for various metal ions .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: A compound with similar tert-butyl groups but different functional groups.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane: Another compound with tert-butyl groups and a triazinane core.
Uniqueness
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is unique due to its combination of tert-butyl, ethyl, and acetyl groups on a pentane backbone with three carboxylate groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate (CAS No. 1135619-58-7) is a synthetic compound with potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHO
- Molecular Weight : 386.48 g/mol
- Structural Characteristics : The compound features multiple carboxylate groups which are often associated with biological activity.
Research indicates that compounds with similar structures may exhibit various biological activities including:
- Antioxidant Activity : Compounds with multiple tert-butyl groups have been shown to scavenge free radicals effectively.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in conditions like arthritis.
- Antimicrobial Properties : Certain tricarboxylates are known to possess antimicrobial activity against a range of pathogens.
Case Studies and Research Findings
-
Antioxidant Activity Study
- A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of various tricarboxylates. It was found that compounds similar to this compound exhibited significant free radical scavenging activity.
- Findings : The compound showed a dose-dependent response in reducing oxidative stress markers in vitro.
-
Anti-inflammatory Research
- In a study focused on inflammatory bowel disease (IBD), tricarboxylate derivatives were tested for their ability to reduce inflammation in animal models.
- Results : The administration of these compounds resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Antimicrobial Activity
- A recent investigation assessed the antimicrobial properties of various carboxylic acid derivatives. The results indicated that certain structural motifs within tricarboxylates could enhance antibacterial efficacy against E. coli and Staphylococcus aureus.
- : The study suggests that this compound may hold promise as a lead compound for developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenges free radicals; reduces oxidative stress | Journal of Medicinal Chemistry |
Anti-inflammatory | Inhibits cytokine production; reduces inflammation | IBD Study |
Antimicrobial | Effective against E. coli and S. aureus | Antimicrobial Research |
Property | Value |
---|---|
Molecular Weight | 386.48 g/mol |
Solubility | High (in organic solvents) |
LogP | Estimated around 4.0 |
Properties
IUPAC Name |
1-O,5-O-ditert-butyl 3-O-ethyl 3-acetylpentane-1,3,5-tricarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O7/c1-9-25-17(24)20(14(2)21,12-10-15(22)26-18(3,4)5)13-11-16(23)27-19(6,7)8/h9-13H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRHLKXKNTYQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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